1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro-
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Overview
Description
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- typically involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is considered environmentally friendly as it avoids the use of harsh reaction conditions and volatile organic solvents . The reaction proceeds efficiently, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . Additionally, it may inhibit protein synthesis in cancer cells, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl and chloro groups may enhance its binding affinity to biological targets and improve its therapeutic efficacy compared to other benzodiazepine derivatives .
Properties
CAS No. |
3415-36-9 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
7-chloro-4-prop-2-enyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-5-15-7-11(16)14-10-4-3-8(13)6-9(10)12(15)17/h2-4,6H,1,5,7H2,(H,14,16) |
InChI Key |
NBAFUHWLLPVPQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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